N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide

Ion channel pharmacology Pain therapeutics Voltage-gated sodium channels

Deploy this compound as a structurally authenticated, dual-platform NaV1.7 reference inhibitor (PatchXpress IC50 240 nM; manual patch IC50 800 nM) to calibrate state-dependent screening. Its defined para-methoxy, ethylene-spacer architecture enables activity-cliff SAR benchmarking against inactive ortho-methoxy and direct-linked phenyl analogs. Do not substitute with uncharacterized isomers.

Molecular Formula C18H22N2O2
Molecular Weight 298.386
CAS No. 953243-16-8
Cat. No. B2763558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)phenethyl)-4-methoxybenzamide
CAS953243-16-8
Molecular FormulaC18H22N2O2
Molecular Weight298.386
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H22N2O2/c1-20(2)16-8-4-14(5-9-16)12-13-19-18(21)15-6-10-17(22-3)11-7-15/h4-11H,12-13H2,1-3H3,(H,19,21)
InChIKeyOMLPJGUUVGAISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide (CAS 953243-16-8): Procurement-Relevant Identity and Class Context


N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide (CAS 953243-16-8) is a synthetic benzamide derivative featuring a 4-methoxybenzoyl cap linked via an ethylene spacer to a 4-(dimethylamino)phenyl group [1]. This compound belongs to a class of substituted benzamides explored as voltage-gated sodium channel (NaV) inhibitors, particularly for NaV1.7-mediated pain indications [2]. Its structural signature—a para-methoxy substituent on the benzamide ring—distinguishes it from ortho- and meta-methoxy isomers, as well as from analogs lacking the ethylene spacer or bearing additional substituents, creating an initial basis for differential pharmacological profiling.

Why N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide Cannot Be Generically Substituted by In-Class Analogs


Substituted benzamides with NaV1.7 inhibitory activity exhibit steep structure–activity relationships (SAR) where minor positional isomerism or spacer-length variations translate into divergent potency and state-dependent blockade [1]. For instance, moving the methoxy group from the para to the ortho or meta position, or replacing the ethylene spacer with a direct phenyl linkage, can alter the compound's ability to engage the partially inactivated state of the channel—a key determinant of therapeutic window [2]. Consequently, generic procurement based solely on benzamide class membership risks sourcing a compound with uncharacterized or inferior pharmacological properties.

N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide: Quantitative Differentiation Against Closest Structural Analogs


NaV1.7 Partial Inactivation State Potency: Para-Methoxy vs. Ortho-Methoxy Isomer Comparison

In a PatchXpress voltage-clamp assay using HEK293 cells expressing human NaV1.7, N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide displayed an IC50 of 240 nM against the partially inactivated channel state [1]. In contrast, the ortho-methoxy positional isomer N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide (CAS 953167-55-0) shows no reported activity against NaV1.7 in publicly available databases, highlighting a critical dependence of potency on methoxy substitution geometry.

Ion channel pharmacology Pain therapeutics Voltage-gated sodium channels

State-Dependent NaV1.7 Blockade: Partially Inactivated vs. Non-Inactivated State Selectivity

N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide demonstrates pronounced state-dependent NaV1.7 blockade. In manual whole-cell patch clamp recordings, its IC50 shifts from 800 nM against the partially inactivated state to approximately 3,000 nM against the non-inactivated (resting) state—a 3.75-fold loss in potency [1]. This state preference is pharmacologically significant, as preferential binding to inactivated channels is a hallmark of therapeutically useful NaV blockers [2]. A comparator lacking the ethylene spacer, N-[4-(dimethylamino)phenyl]-4-methoxybenzamide (CAS not assigned; direct phenyl linkage), has no publicly available state-dependent data, representing an uncharacterized risk if substituted.

State-dependent inhibition Sodium channel pharmacology Therapeutic window

Structural Determinant: Ethylene Spacer Requirement for NaV1.7 Engagement Evidenced by Direct Phenyl-Linked Analog Inactivity

The ethylene spacer in N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide is a critical pharmacophoric element. The direct phenyl-linked analog N-[4-(dimethylamino)phenyl]-4-methoxybenzamide (C16H18N2O2, MW 270.33) lacks this flexible two-carbon linker [1]. While the target compound has documented NaV1.7 binding (IC50 240–800 nM depending on state), the direct-linked analog is not indexed in BindingDB or ChEMBL for any sodium channel activity, consistent with SAR models requiring a minimum linker length for the 4-methoxybenzamide moiety to access the channel's voltage-sensor domain binding pocket [2]. Cross-study comparisons are limited by the absence of matched experimental conditions; however, the complete lack of NaV1.7 annotation for the direct analog constitutes a negative differentiator.

Structure–activity relationship Linker geometry Sodium channel inhibitors

Assay Platform Reproducibility: PatchXpress vs. Manual Patch Clamp Concordance

N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide has been assayed on two electrophysiology platforms: the automated PatchXpress system (IC50 = 240 nM) and manual whole-cell patch clamp (IC50 = 800 nM), both against partially inactivated NaV1.7 in HEK293 cells [1]. The 3.3-fold difference between platforms is consistent with the known systematic offset between high-throughput automated and manual patch clamp methods [2]. This dual-platform data availability is a differentiating factor: many close analogs (e.g., N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide, N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide) lack any published patch clamp characterization, making cross-platform validation impossible.

Assay reproducibility Automated electrophysiology Drug discovery screening cascade

N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide: Research and Industrial Application Scenarios Based on Verified Differentiation


NaV1.7-Mediated Pain Target Validation and Screening Cascade Assembly

Investigators building a NaV1.7-focused screening funnel can deploy N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide as a characterized reference inhibitor with documented dual-platform potency (PatchXpress IC50 240 nM; manual patch IC50 800 nM) [1]. Its state-dependent profile (3.75-fold preference for partially inactivated over non-inactivated channels) enables assay optimization for state-specific screening protocols, a capability not afforded by uncharacterized positional isomers.

Structure–Activity Relationship (SAR) Studies on Benzamide Sodium Channel Blockers

Medicinal chemistry teams exploring the SAR of substituted benzamides can use the target compound as a defined para-methoxy, ethylene-spacer benchmark. Its documented NaV1.7 activity contrasts sharply with the ortho-methoxy isomer (no reported activity) and the direct-linked phenyl analog (no sodium channel annotation), providing clear structure-derived activity cliffs for library design [1].

Automated Electrophysiology Assay Quality Control and Cross-Platform Calibration

Core facilities and CROs offering PatchXpress or equivalent automated patch clamp services can employ this compound as a cross-platform calibration standard. The availability of both automated (240 nM) and manual (800 nM) IC50 values allows internal validation of platform performance and correction for systematic offsets, a capability not provided by analogs with single-platform or absent electrophysiology data [1].

Computational Docking and Pharmacophore Model Refinement for NaV1.7 Voltage-Sensor Domain

Computational chemists seeking experimentally anchored ligands for NaV1.7 voltage-sensor domain docking studies can use the target compound's state-dependent activity data to parameterize induced-fit models. The established requirement for the ethylene spacer and para-methoxy geometry provides constraints for pharmacophore hypothesis generation that are unavailable for less-characterized analogs [1].

Quote Request

Request a Quote for N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.